molecular formula C17H23N3OS B2680871 2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 879922-50-6

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2680871
CAS No.: 879922-50-6
M. Wt: 317.45
InChI Key: WLEQYORPIKMTMH-UHFFFAOYSA-N
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Description

The compound 2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide features a benzothiazole core substituted with methyl groups at the 4- and 6-positions, linked via an acetamide bridge to an azepane (7-membered cyclic amine) moiety. The azepane ring introduces conformational flexibility and basicity, which may enhance target binding or pharmacokinetic properties compared to rigid substituents like adamantane .

Properties

IUPAC Name

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-12-9-13(2)16-14(10-12)22-17(19-16)18-15(21)11-20-7-5-3-4-6-8-20/h9-10H,3-8,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEQYORPIKMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3OSC_{12}H_{19}N_{3}OS. The compound features an azepane ring and a benzothiazole moiety, which are significant for its biological interactions.

Research indicates that compounds containing benzothiazole derivatives often exhibit a range of biological activities, including:

  • Inhibition of Glycine Transporter 1 (GlyT1) : The azepane structure enhances the potency of inhibitors targeting GlyT1, a transporter implicated in several neurological disorders. For instance, modifications to the azepane structure have led to compounds with improved inhibitory effects on GlyT1, suggesting that similar modifications could enhance the activity of this compound .

Antinociceptive Effects

A study demonstrated that derivatives of benzothiazole exhibited significant antinociceptive activity in animal models. The presence of the azepane ring may contribute to this effect by enhancing central nervous system penetration and modulating pain pathways .

Anticancer Properties

Benzothiazole derivatives have been explored for their anticancer potential. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Study on GlyT1 Inhibition

A notable study focused on the modification of piperidine to azepane in sulfonamide derivatives leading to increased potency against GlyT1. The most potent compound in this series had an IC50 value of 37 nM, indicating significant potential for treating conditions like schizophrenia .

Analgesic Activity Evaluation

In vivo studies have shown that certain benzothiazole derivatives possess analgesic properties. These studies typically involve administering varying doses to assess pain relief compared to control groups. The findings suggest that structural modifications can lead to enhanced efficacy .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
GlyT1 InhibitionPotency enhancement through structural modification
AntinociceptiveCNS modulation and pain pathway interaction
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds related to benzothiazoles. For example, derivatives of 4,6-dimethylbenzothiazole have shown promising results in reducing seizure activity in animal models. The mechanism often involves modulation of the GABAergic system, which is crucial for maintaining neuronal excitability and preventing seizures .

Antimicrobial Activity

Benzothiazole derivatives, including those similar to 2-(azepan-1-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural features allow it to interact with inflammatory pathways. Studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory responses .

Organic Electronics

The unique electronic properties of benzothiazole derivatives have led to their exploration in organic electronics. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to form charge-transfer complexes and their stability under operational conditions .

Polymer Chemistry

In polymer science, benzothiazole-based compounds are being investigated as additives that enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve performance characteristics such as tensile strength and thermal resistance .

Synthesis and Evaluation

A study focusing on the synthesis of benzothiazole derivatives reported successful modifications that enhanced their biological activity. The synthesized compounds were evaluated for their anticonvulsant activity using a pentylenetetrazole-induced seizure model, demonstrating significant effects compared to control groups .

Structure-Activity Relationship (SAR)

Research has emphasized the importance of understanding the structure-activity relationship of benzothiazole derivatives. By systematically modifying substituents on the benzothiazole ring or the azepane moiety, researchers have been able to identify key structural features that enhance biological activity while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Benzothiazole Substituents Acetamide Substituent Key Structural Features Biological Target/Activity Reference
Target Compound 4,6-dimethyl Azepan-1-yl Flexible 7-membered azepane ring Hypothesized kinase or GPCR modulation -
BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) 6-CF₃ 3,4,5-Trimethoxyphenyl Electron-rich aromatic group CK-1δ inhibitor (pIC₅₀ = 7.8)
PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide) 6-substituted Chlorophenyl + triazine-sulfanyl Triazine backbone, ABCG2 specificity ABCG2 inhibitor (dual-mode action)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy Adamantan-1-yl Bulky adamantane group Structural stability via H-bonding/S···S
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃ Phenyl Simple phenyl group Not specified (structural analog)
Key Observations:
  • Substituent Effects on Benzothiazole: 4,6-Dimethyl (target): Methyl groups enhance lipophilicity and may improve membrane permeability compared to electron-withdrawing groups (e.g., CF₃ in BTA) . 6-CF₃ (BTA, PZ-39): Trifluoromethyl groups improve metabolic stability and electron-deficient character, critical for CK-1δ inhibition .
  • Adamantane: Provides steric bulk, stabilizing crystal structures via van der Waals interactions . Triazine-Sulfanyl (PZ-39): Enables ABCG2 inhibition via triazine-mediated interactions, absent in other analogs .

Pharmacokinetic and Physicochemical Profiles

  • Lipophilicity : Azepane (logP ~2.5 estimated) is less lipophilic than adamantane (logP ~3.8) but more than methoxy-substituted analogs, influencing blood-brain barrier penetration .
  • Solubility : The 4,6-dimethyl substitution may reduce aqueous solubility compared to polar groups (e.g., methoxy), necessitating formulation optimization.

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